2-(allylsulfanyl)-3-(cyclopentylmethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound belonging to the class of spirocyclic benzoquinazolines
Preparation Methods
The synthesis of 3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one involves multiple steps. One common method starts with the condensation of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenyl chloroformate to form ethyl 4’-[(phenoxycarbonyl)amino]-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate. This intermediate is then reacted with primary amines, followed by cyclization in the presence of a base to yield the desired spirocyclic benzoquinazoline .
Chemical Reactions Analysis
3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Cyclization: Cyclization reactions can be induced under acidic or basic conditions to form different spirocyclic structures.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It exhibits potential antitumor and anti-monoamine oxidase activities, making it a candidate for cancer and neurological disorder research.
Biological Studies: The compound’s antibacterial and antifungal properties have been explored for developing new antimicrobial agents.
Industrial Applications: Its unique chemical structure allows for potential use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one involves interaction with specific molecular targets. It has been shown to inhibit enzymes such as monoamine oxidase and tyrosine kinases, which play crucial roles in neurotransmitter regulation and cell signaling pathways . The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Compared to other spirocyclic benzoquinazolines, 3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one stands out due to its unique combination of a cyclopentylmethyl group and a prop-2-enylsulfanyl moiety. Similar compounds include:
3-(3-Chlorophenyl)-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-dione: Known for its antitumor activity.
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-one: Exhibits antibacterial properties.
These comparisons highlight the unique structural features and diverse biological activities of 3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one.
Properties
CAS No. |
337496-69-2 |
---|---|
Molecular Formula |
C25H30N2OS |
Molecular Weight |
406.6g/mol |
IUPAC Name |
3-(cyclopentylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C25H30N2OS/c1-2-15-29-24-26-22-20-12-6-5-11-19(20)16-25(13-7-8-14-25)21(22)23(28)27(24)17-18-9-3-4-10-18/h2,5-6,11-12,18H,1,3-4,7-10,13-17H2 |
InChI Key |
ZBLJXOGCOOPBSP-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3CCCC3)C4(CCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3CCCC3)C4(CCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.